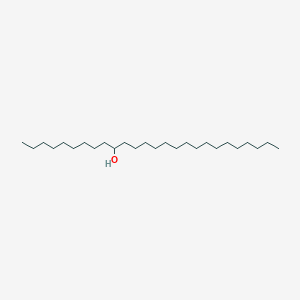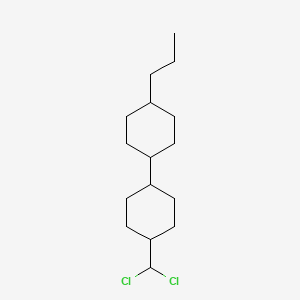
Trans-4-(trans-4-propylcyclohexyl)cyclohexylmethylenechloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of trans-4-(trans-4-propylcyclohexyl) cyclohexyl methylene chloride involves the reaction of 4-propylcyclohexyl with cyclohexyl methylene chloride under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction with optimized conditions to enhance yield and purity.
Análisis De Reacciones Químicas
trans-4-(trans-4-propylcyclohexyl) cyclohexyl methylene chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions: Typical reagents include strong bases or acids, and the reactions are often conducted under controlled temperatures and pressures.
Aplicaciones Científicas De Investigación
trans-4-(trans-4-propylcyclohexyl) cyclohexyl methylene chloride is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and for studying reaction mechanisms.
Biology: The compound is employed in biochemical assays and studies involving cell membranes.
Medicine: Research into its potential therapeutic applications is ongoing.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of trans-4-(trans-4-propylcyclohexyl) cyclohexyl methylene chloride involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar compounds to trans-4-(trans-4-propylcyclohexyl) cyclohexyl methylene chloride include:
4-trans-(4-trans-propylcyclohexyl)-cyclohexyl α-maltoside: This compound has a similar structure but different functional groups, leading to distinct properties and applications.
1-(chloromethyl)-4-cyclohexyl-1-propylcyclohexane: Another structurally related compound with variations in its chemical reactivity and uses.
trans-4-(trans-4-propylcyclohexyl) cyclohexyl methylene chloride stands out due to its unique combination of stability and reactivity, making it valuable for specific research and industrial applications .
Propiedades
Fórmula molecular |
C16H28Cl2 |
|---|---|
Peso molecular |
291.3 g/mol |
Nombre IUPAC |
1-(dichloromethyl)-4-(4-propylcyclohexyl)cyclohexane |
InChI |
InChI=1S/C16H28Cl2/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18/h12-16H,2-11H2,1H3 |
Clave InChI |
QLQOEVUDATZFQL-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(CC1)C2CCC(CC2)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


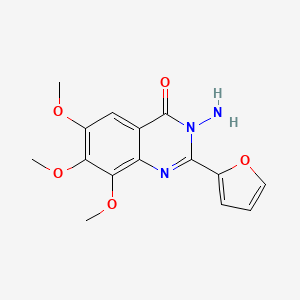
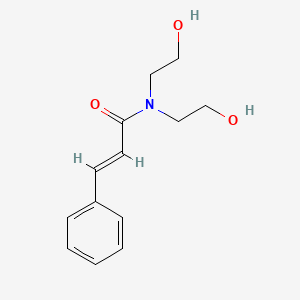
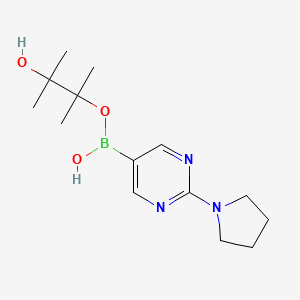
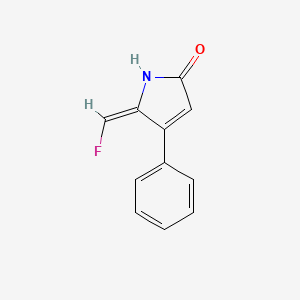
![4-[Tert-butyl(diphenyl)silyl]oxy-2,6-di(propan-2-yl)phenol](/img/structure/B13835197.png)
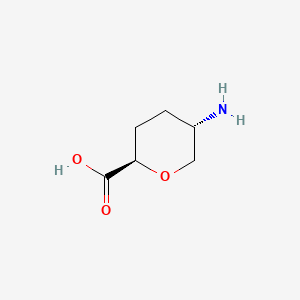
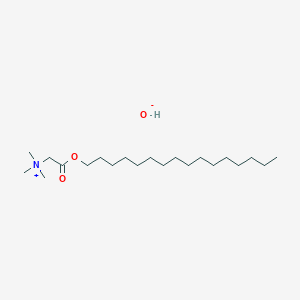
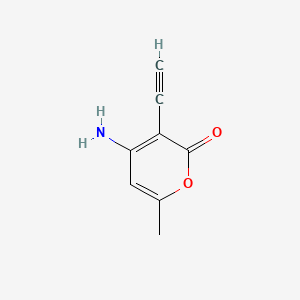
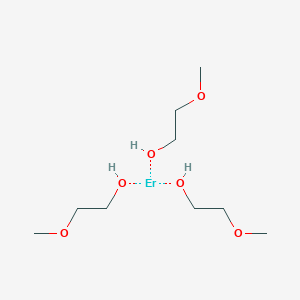
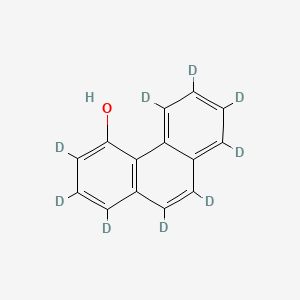
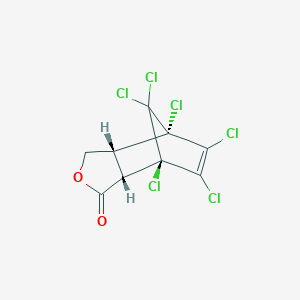
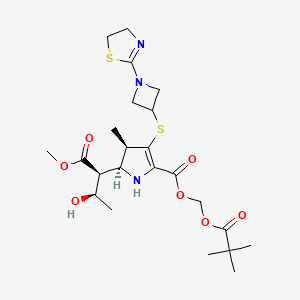
![(5S,8R,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13835269.png)
